2,4-Dichlorophenyl isothiocyanate
Overview
Description
2,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS. It has a molecular weight of 204.076 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 14 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate (aromatic) .
Physical and Chemical Properties Analysis
This compound is a solid substance with an irritating odor . It has a melting point of 36°C to 39°C, a boiling point of 130°C to 133°C (2mmHg), and a density of 1.41 . It is also moisture sensitive .
Scientific Research Applications
Synthesis and Chemical Properties
Antihypertensive Derivatives : Research by Tilley et al. (1980) involved using 2,6-dichlorophenyl isothiocyanate in the preparation of 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, a compound studied for its potential antihypertensive properties (Tilley, Ramuz, Hefti, & Gerold, 1980).
Synthesis of Alkyl Thiocyanates : Gorjizadeh and Sayyahi (2011) discussed a novel method to convert alkyl halides to alkyl thiocyanates in water, using phase transfer catalysts. This study didn't report the formation of isothiocyanates as by-products (Gorjizadeh & Sayyahi, 2011).
Economical and Environmentally Sustainable Synthesis : Zhang et al. (2011) researched the rapid and efficient synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, highlighting the environmentally benign nature of this process (Zhang, Jia, Wang, & Fan, 2011).
Update on Synthesis Techniques : Eschliman and Bossmann (2019) provided an updated review on the synthesis of isothiocyanates, emphasizing their diverse applications and various synthesis methodologies (Eschliman & Bossmann, 2019).
Applications in Environmental and Material Sciences
Removal of Toxic Pollutants : Wang et al. (2015) explored the use of immobilized horseradish peroxidase for removing 2,4-dichlorophenol from wastewater, highlighting the potential of this enzyme in environmental remediation (Wang, Fang, Wen, Cai, Liu, He, & Xu, 2015).
- MariaC et al. (2020) developed a highly selective electrochemical sensor for detecting 2,4-dichlorophenol, utilizing molecularly imprinted conducting polymer. This represents an advancement in sensing technology for environmental monitoring (AnnMariaC, AkshayaK., Rison, Varghese, & George, 2020).
Phytoremediation Using Hairy Roots : Talano et al. (2010) investigated the removal of 2,4-dichlorophenol using tobacco hairy root cultures. This study highlights the potential of using plant-based systems for the efficient removal of environmental contaminants (Talano, Frontera, González, Medina, & Agostini, 2010).
Dechlorination in Aqueous Solutions : Zhang et al. (2020) evaluated the performance of Fe/Ni bimetallic nanoparticles for the removal of 2,4-dichlorophenol from water, demonstrating the efficiency of these nanoparticles in environmental clean-up processes (Zhang, Hu, Ruan, Ai, Yuan, & Fu, 2020).
Scientific Analysis and Measurement
Spectrophotometric Determination Method : Han et al. (2021) recommended a UV-Vis spectrophotometric method for determining 2,4-dichlorophenol in technical material, emphasizing the importance of accurate measurement techniques in quality control (Han, Xu, Hao, Liu, Liu, & Pan, 2021).
Biodegradation Using Rotating Biological Contactors : Swaminathan and Ramanujam (1999) studied the biodegradation of 2,4-dichlorophenol using modified rotating biological contactors, contributing to the understanding of biodegradation processes in wastewater treatment (Swaminathan & Ramanujam, 1999).
Safety and Hazards
2,4-Dichlorophenyl isothiocyanate is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Biochemical Analysis
Biochemical Properties
2,4-Dichlorophenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to react with amino groups in proteins, forming stable thiourea derivatives. This interaction can inhibit the activity of certain enzymes by modifying their active sites. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic genes . Additionally, it can inhibit cell proliferation by blocking the cell cycle at the G2/M phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group . This interaction prevents the enzyme from metabolizing its substrates, leading to an accumulation of xenobiotics in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions but can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and induce apoptosis without causing significant toxicity . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the compound and its biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes. The compound can inhibit the activity of these enzymes, leading to an accumulation of xenobiotics in the cell . Additionally, this compound can be metabolized by conjugation with glutathione, followed by enzymatic degradation and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it induces apoptosis by disrupting the mitochondrial membrane potential .
Properties
IUPAC Name |
2,4-dichloro-1-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNZZHGECFCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216117 | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-96-1 | |
Record name | 2,4-Dichlorophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6590-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichlorophenyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRT5Y7B5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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